N'-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide
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Overview
Description
N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethoxy group, a hydroxyphenyl group, and a toluidino group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide typically involves the condensation of 4-ethoxy-2-hydroxybenzaldehyde with 2-(4-toluidino)acetohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the condensation process. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halogenating agents, alkylating agents; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Quinones, hydroxyquinones.
Reduction: Reduced hydrazides, amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide
- N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide
- N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide
Uniqueness
N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ethoxy and hydroxyphenyl groups enhance its solubility and ability to form hydrogen bonds, while the toluidino group contributes to its potential biological effects.
Properties
Molecular Formula |
C18H21N3O3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C18H21N3O3/c1-3-24-16-9-6-14(17(22)10-16)11-20-21-18(23)12-19-15-7-4-13(2)5-8-15/h4-11,19,22H,3,12H2,1-2H3,(H,21,23)/b20-11+ |
InChI Key |
JCMMSYDHAFPSMW-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)C)O |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)C)O |
Origin of Product |
United States |
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